molecular formula C11H21ClN2O B3233995 2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide CAS No. 1353959-70-2

2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

Cat. No.: B3233995
CAS No.: 1353959-70-2
M. Wt: 232.75 g/mol
InChI Key: VZUSRLSWOFCXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a synthetic organic compound It belongs to the class of amides and contains a piperidine ring, which is a common structural motif in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the chloro group, potentially converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a tool compound in studying biological processes involving piperidine derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring is known to interact with various neurotransmitter systems, which could be a potential pathway for its effects.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide: Similar structure but with different alkyl groups, leading to variations in properties.

Uniqueness

The presence of the chloro group in 2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide makes it unique, as it can undergo specific chemical reactions that its analogs cannot. This structural feature may also influence its interaction with biological targets, potentially leading to distinct pharmacological profiles.

Properties

IUPAC Name

2-chloro-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-3-14(11(15)8-12)9-10-4-6-13(2)7-5-10/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUSRLSWOFCXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173984
Record name Acetamide, 2-chloro-N-ethyl-N-[(1-methyl-4-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353959-70-2
Record name Acetamide, 2-chloro-N-ethyl-N-[(1-methyl-4-piperidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353959-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-ethyl-N-[(1-methyl-4-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide
Reactant of Route 2
2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.